2,6-Dichloro-3-hydroxybenzamide
Overview
Description
Scientific Research Applications
Antimicrobial and Antifungal Applications
2,6-Dichloro-3-hydroxybenzamide: has been identified as a potential antimicrobial and antifungal agent. Its structure allows it to interact with microbial cell walls, disrupting their integrity and leading to cell death. This compound could be particularly useful in treating infections caused by bacteria and fungi resistant to traditional antibiotics .
Anticancer Activity
Research has indicated that derivatives of 2,6-Dichloro-3-hydroxybenzamide may exhibit anticancer properties. By interfering with the replication of cancer cells, this compound could be used to halt the progression of certain types of cancer, making it a valuable asset in oncological research .
Anti-Inflammatory and Analgesic Effects
The compound’s ability to modulate inflammatory pathways suggests its use as an anti-inflammatory and analgesic. It could be developed into a treatment for chronic inflammatory diseases, such as arthritis, by reducing inflammation and associated pain .
Cardiovascular Research
In cardiovascular research, 2,6-Dichloro-3-hydroxybenzamide might be used to study hypertension and other heart-related conditions. Its potential to affect blood flow and pressure can provide insights into the development of new cardiovascular drugs .
Neuroprotection Studies
This compound may also serve as a neuroprotective agent. Its properties could protect nerve cells from damage, which is crucial in diseases like Alzheimer’s and Parkinson’s. Research in this area could lead to breakthroughs in the treatment of neurodegenerative disorders .
Agricultural Chemical Research
In the field of agriculture, 2,6-Dichloro-3-hydroxybenzamide could be used to develop new pesticides or herbicides. Its chemical structure might be effective in controlling pests and weeds, thereby improving crop yields and food security .
Mechanism of Action
Target of Action
Similar compounds have been used as fungicides for the control of a range of oomycete diseases .
Mode of Action
It’s likely that the compound interacts with its targets in a manner similar to other benzonitrile herbicides .
Biochemical Pathways
Research on similar compounds suggests that they may be transformed via the nitrile hydratase–amidase pathway in certain microorganisms .
Result of Action
Similar compounds have been shown to control various oomycete diseases .
Action Environment
Similar compounds have been shown to be persistent and have high leachability, indicating that they may remain active in the environment for extended periods .
properties
IUPAC Name |
2,6-dichloro-3-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-3-1-2-4(11)6(9)5(3)7(10)12/h1-2,11H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSKGUMNEYMMBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70945494 | |
Record name | 2,6-Dichloro-3-hydroxybenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70945494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22818-74-2 | |
Record name | Benzamide, 2,6-dichloro-3-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022818742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichloro-3-hydroxybenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70945494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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